molecular formula C21H22N4O5S B2543637 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 533869-92-0

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2543637
CAS No.: 533869-92-0
M. Wt: 442.49
InChI Key: UGUNPQOSLJJJJG-UHFFFAOYSA-N
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Description

N-(5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 5 and a benzamide moiety modified with a piperidin-1-ylsulfonyl group at position 4. The 1,3,4-oxadiazole scaffold is well-documented for its role in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in targeting enzymes and receptors .

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-29-17-7-5-6-16(14-17)20-23-24-21(30-20)22-19(26)15-8-10-18(11-9-15)31(27,28)25-12-3-2-4-13-25/h5-11,14H,2-4,12-13H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUNPQOSLJJJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. The final step often involves the sulfonylation of the piperidine ring and subsequent coupling with the oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the oxadiazole ring can produce various amine derivatives.

Scientific Research Applications

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent or a precursor for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with amino acid residues in proteins, while the methoxyphenyl group can participate in π-π interactions. The piperidinylsulfonylbenzamide moiety can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 2: Sulfonamide Group Modifications and Pharmacological Outcomes

Compound Sulfonamide Group Biological Outcome Reference
Target Compound Piperidin-1-ylsulfonyl Theoretical enzyme inhibition
4-(Dipropylsulfamoyl)-N-[5-(3-MP)... Dipropylsulfamoyl Unknown (Structural analog)
LMM11 Cyclohexyl(ethyl)sulfamoyl Antifungal
HSGN-237 Trifluoromethoxy Antibacterial (N. gonorrhoeae)

Biological Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : N-{[(4-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)carbamoyl]methyl}-2-phenylacetamide
  • Molecular Formula : C26H24N4O5

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties often exhibit significant antimicrobial properties. The specific compound has been evaluated for its activity against various pathogens. For instance:

  • Study Findings : A recent study demonstrated that similar oxadiazole derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, suggesting that the oxadiazole group may enhance antibacterial efficacy .
CompoundPathogenIC50 (µM)
Compound AM. tuberculosis1.35
Compound BM. tuberculosis2.18

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that derivatives of benzamide compounds can induce apoptosis in cancer cell lines:

  • Case Study : A related compound demonstrated significant cytotoxicity against A-431 cancer cells with an IC50 less than that of doxorubicin, indicating strong anticancer activity .
CompoundCell LineIC50 (µM)
Compound CA-431< 10
DoxorubicinA-43115

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Oxadiazole Ring : The presence of the oxadiazole ring is crucial for biological activity, enhancing interactions with biological targets.
  • Methoxy Group : The methoxyphenyl substituent contributes to lipophilicity and potentially enhances membrane permeability.
  • Piperidine Sulfonamide : This moiety may increase binding affinity to target proteins.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding interactions of the compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes implicated in disease processes.

Cytotoxicity Assessment

Cytotoxicity tests conducted on human embryonic kidney cells (HEK-293) revealed that the compound exhibits low toxicity, further supporting its potential as a therapeutic agent.

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